ナファモスタット

概要

説明

ナファモスタットは、塩酸塩として配合されることが多い合成セリンプロテアーゼ阻害剤です。これは、その塩基性のために、急性腎不全による持続的腎代替療法を受けている患者における抗凝固療法として使用されます。 ナファモスタットは、肝移植および再灌流症候群の予防のための試験でも使用されています .

2. 製法

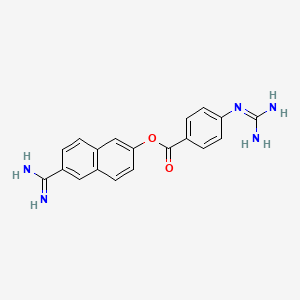

合成経路と反応条件: ナファモスタットは、p-グアニジノ安息香酸と6-ヒドロキシ-2-ナフチミダミドのカップリングによって合成できます。このプロセスには、カップリング剤としてのトリハロトリアジンの使用が含まれます。 反応は、p-グアニジノ安息香酸塩酸塩、6-アミジノ基-β-ナフタレン、および4,5-ジシアノイミダゾールをジクロロメタン中で0-5°Cで混合し、続いて20°Cで10時間撹拌することによって行われます .

工業的生産方法: ナファモスタットの工業的生産には、p-グアニジノ安息香酸や6-ヒドロキシ-2-ナフチミダミドなどの主要なフラグメントを調製し、その後カップリングを行うことが含まれます。 このプロセスは、高収率と高純度を実現するために最適化されており、約67.9%の収率でナファモスタットメシル酸塩を生産することを保証しています .

科学的研究の応用

作用機序

ナファモスタットは、凝固系と線溶系(トロンビン、第Xa因子、第XIIa因子)、カリクレイン-キニンの系、補体系、および膵臓プロテアーゼを含むさまざまな酵素系を阻害することによって効果を発揮します。 これは、遅いタイト結合基質として作用し、標的タンパク質をアシル酵素中間体形態にトラップし、見かけ上の阻害をもたらします . ナファモスタットは、培養ヒト栄養芽細胞におけるリポ多糖誘発性一酸化窒素産生、アポトーシス、インターロイキン-6およびインターロイキン-8レベルも阻害します .

生化学分析

Biochemical Properties

Nafamostat plays a crucial role in biochemical reactions by inhibiting a broad spectrum of serine proteases. It interacts with enzymes such as thrombin, plasmin, trypsin, and kallikrein . By inhibiting thrombin and plasmin, nafamostat prevents the proteolysis of fibrinogen into fibrin, thereby acting as an anticoagulant . Additionally, nafamostat inhibits trypsin and kallikrein, which are involved in inflammatory responses and pancreatitis .

Cellular Effects

Nafamostat exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin-6 and interleukin-8 levels in cultured human trophoblasts . These actions highlight its anti-inflammatory and cytoprotective properties.

Molecular Mechanism

At the molecular level, nafamostat exerts its effects through competitive inhibition of serine proteases . It binds to the active sites of enzymes such as thrombin, Xa, and XIIa, thereby preventing their proteolytic activity . Nafamostat also inhibits the activation of protease-activated receptors, which play a role in inflammatory responses . These interactions result in the modulation of gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nafamostat change over time. Nafamostat exhibits a multiexponential decline in plasma concentration with an average elimination half-life of 1.39 hours following intravenous injection . Its stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that nafamostat maintains its activity over extended periods, making it suitable for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of nafamostat vary with different dosages in animal models. At low doses, nafamostat effectively inhibits serine proteases without causing significant adverse effects . At high doses, nafamostat may exhibit toxic effects, including hemorrhagic complications . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Nafamostat is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity . It affects metabolic flux and metabolite levels by inhibiting key enzymes in coagulation and inflammatory pathways . These interactions underscore the compound’s role in modulating biochemical processes at the metabolic level.

Transport and Distribution

Nafamostat is transported and distributed within cells and tissues through interactions with transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which determine its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of nafamostat is essential for optimizing its clinical use.

Subcellular Localization

The subcellular localization of nafamostat affects its activity and function. Nafamostat is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that nafamostat exerts its effects precisely where needed, enhancing its therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions: Nafamostat can be synthesized through the coupling of p-guanidinobenzoic acid and 6-hydroxy-2-naphthimidamide. The process involves the use of trihalotriazine as a coupling agent. The reaction is carried out by mixing p-guanidinobenzoic acid hydrochloride, 6-amidino groups-beta naphthal, and 4,5-dicyano imidazole in methylene dichloride at 0-5°C, followed by stirring at 20°C for 10 hours .

Industrial Production Methods: The industrial production of nafamostat involves the preparation of key fragments such as p-guanidinobenzoic acid and 6-hydroxy-2-naphthimidamide, followed by their coupling. The process is optimized for high yield and purity, ensuring the production of nafamostat mesylate with a yield of approximately 67.9% .

化学反応の分析

反応の種類: ナファモスタットは、加水分解や酸化など、さまざまな化学反応を起こします。 これは、ヒト肝細胞質中の肝カルボキシエステラーゼと長鎖アシルCoAヒドロラーゼによって加水分解され、p-グアニジノ安息香酸と6-アミジノ-2-ナフトールが主な生成物として生成されます .

一般的な試薬と条件: ナファモスタットの加水分解は、肝カルボキシエステラーゼなどの酵素によって促進されます。酸化反応には、制御された条件下で過酸化水素などの試薬が含まれる場合があります。

主な生成物: ナファモスタットの加水分解から生成される主な生成物は、p-グアニジノ安息香酸と6-アミジノ-2-ナフトールです .

4. 科学研究への応用

ナファモスタットは、さまざまな科学研究への応用が広くあります:

化学: さまざまな生化学的アッセイにおいて、プロテアーゼ阻害剤として使用されます。

生物学: セリンプロテアーゼの阻害における役割とその虚血誘発性脳損傷における神経保護効果の可能性について調査されています.

類似化合物との比較

ナファモスタットは、ガベキセート、カモスタット、セピモスタットなどの他の類似化合物と比較されています。 これらの化合物は、同様のセリンプロテアーゼ阻害特性を共有していますが、特定の酵素標的と臨床用途は異なります .

類似化合物:

ガベキセート: 急性膵炎の治療に使用される別のセリンプロテアーゼ阻害剤。

カモスタット: 逆流性食道炎や慢性膵炎の治療に使用されます。

セピモスタット: 神経保護効果を持つアミジン含有セリンプロテアーゼ阻害剤.

ナファモスタットは、その迅速な作用のタンパク質分解阻害と酵素標的の幅広さにおいて独特であり、臨床的および研究的な設定において汎用性の高い化合物となっています .

特性

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23/h1-10H,(H3,20,21)(H4,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNFDZXWVTQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048420 | |

| Record name | Nafamstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Nafamostat mesilate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases and activation of protease-activated receptors (PARs). Nafamostat inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts. It is shown to act as an antioxidant in TNF-α-induced ROS production. | |

| Record name | Nafamostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

81525-10-2 | |

| Record name | Nafamostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafamostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081525102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafamostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nafamstat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFAMOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y25LQ0H97D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)